molecular formula C15H21NO4 B12982767 (R)-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid

(R)-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid

Cat. No.: B12982767
M. Wt: 279.33 g/mol
InChI Key: BHKANMNDMFAFLY-LLVKDONJSA-N
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Description

®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and tert-butyl acetoacetate.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology

The compound may be investigated for its potential biological activity. Researchers explore its interactions with biological targets to understand its effects and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be studied for its potential as a drug candidate. Its structure may be optimized to enhance its efficacy and reduce side effects.

Industry

Industrially, ®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid: shares structural similarities with other pyridine derivatives and oxobutanoic acids.

    Pyridine Derivatives: Compounds such as 2-methylpyridine and 4-tert-butylpyridine.

    Oxobutanoic Acids: Compounds like 4-oxobutanoic acid and its derivatives.

Uniqueness

The uniqueness of ®-4-(tert-Butoxy)-2-((6-methylpyridin-2-yl)methyl)-4-oxobutanoic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(6-methylpyridin-2-yl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C15H21NO4/c1-10-6-5-7-12(16-10)8-11(14(18)19)9-13(17)20-15(2,3)4/h5-7,11H,8-9H2,1-4H3,(H,18,19)/t11-/m1/s1

InChI Key

BHKANMNDMFAFLY-LLVKDONJSA-N

Isomeric SMILES

CC1=NC(=CC=C1)C[C@H](CC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1=NC(=CC=C1)CC(CC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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